2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-ethoxy-1-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C8H15NO2/c1-2-11-6-8(10)7-4-3-5-9-7/h7,9H,2-6H2,1H3 |
InChI Key |
FZOSWZKBOGJUIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)C1CCCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxy 1 Pyrrolidin 2 Yl Ethan 1 One
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one, the most logical and common disconnection point is the amide bond. This C-N bond cleavage simplifies the molecule into two key synthons: a pyrrolidine (B122466) ring (or a suitable precursor like proline) and an activated derivative of ethoxyacetic acid.
Primary Disconnection: Amide Bond
This strategy is the most direct. It involves the formation of the amide bond as a late-stage step in the synthesis. The retrosynthetic step is as follows:
Target Molecule: this compound
Disconnection: C(O)-N bond of the amide.
Synthons: Pyrrolidine (or a 2-substituted pyrrolidine precursor) and an ethoxyacetyl cation equivalent (e.g., ethoxyacetyl chloride).
This approach benefits from the high efficiency and reliability of amide bond formation reactions. A plausible forward synthesis would involve the acylation of pyrrolidine or L-proline with ethoxyacetyl chloride or another activated form of ethoxyacetic acid. nih.govgoogle.combeilstein-journals.org
A secondary, more complex disconnection could involve the C-C bond between the pyrrolidine ring and the carbonyl group. However, this is generally a less favorable approach due to the complexity of forming such a bond compared to the amide linkage.
Classical Approaches to the Pyrrolidine Core Synthesis
The pyrrolidine ring is a prevalent core structure in many biologically active molecules, and numerous methods have been developed for its synthesis. osaka-u.ac.jp These can be broadly categorized into cycloaddition reactions and intramolecular cyclization strategies.
Cycloaddition Reactions in Pyrrolidine Ring Formation
One of the most powerful and widely used methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction involving azomethine ylides. osaka-u.ac.jpingentaconnect.com This reaction forms the five-membered ring in a single, often highly stereoselective, step by reacting a 1,3-dipole (the azomethine ylide) with a dipolarophile (typically an alkene). mdpi.comacs.org
Azomethine ylides can be generated through various methods, including:
Decarboxylation of α-amino acids: Heating an α-amino acid with an aldehyde or ketone generates an imine, which upon decarboxylation, forms the azomethine ylide.
Ring-opening of aziridines: Thermal or photochemical ring-opening of aziridines can produce azomethine ylides.
Dehydrohalogenation of iminium salts: Treatment of α-halo iminium salts with a base can also yield the desired dipole.
The subsequent reaction with an electron-deficient alkene proceeds to form the pyrrolidine ring. The regioselectivity and stereoselectivity of the cycloaddition can often be controlled by the choice of substrates, catalysts (such as Lewis acids), and reaction conditions. acs.orgacs.org
Table 1: Comparison of Catalysts in Azomethine Ylide Cycloadditions
| Catalyst Type | Typical Examples | Key Advantages |
|---|---|---|
| Lewis Acids | Ag(I), Cu(I), Li(I) salts | High stereoselectivity, mild reaction conditions. |
| Organocatalysts | Proline, Thioureas | Alternative to metal catalysts, good enantioselectivity. ingentaconnect.com |
| Iridium Complexes | Vaska's complex | Enables reductive generation of ylides from amides. acs.org |
Intramolecular Cyclization Strategies for Pyrrolidine Scaffolds
Intramolecular cyclization provides a diverse set of routes to the pyrrolidine core, starting from appropriately functionalized linear precursors. researchgate.netnih.gov These methods rely on forming one of the C-N or C-C bonds of the ring in the key cyclization step.
Common strategies include:
Nucleophilic Substitution: A common and straightforward method involves the intramolecular SN2 reaction of an amine onto an alkyl halide. For instance, the cyclization of a 4-halo-butylamine derivative will yield the pyrrolidine ring. This approach is fundamental in many synthetic sequences.
Reductive Amination: The reaction of a 1,4-dicarbonyl compound (or a keto-aldehyde/keto-ester) with ammonia (B1221849) or a primary amine, followed by reduction, can efficiently produce substituted pyrrolidines.
Radical Cyclization: The Hofmann-Löffler-Freytag reaction is a classic example where an N-haloamine is decomposed under acidic conditions via photolysis or heat to generate a nitrogen-centered radical. wikipedia.org This radical abstracts a hydrogen atom from the δ-carbon, leading to a carbon-centered radical that subsequently propagates a chain reaction to form a δ-haloamine, which cyclizes upon treatment with a base to yield the pyrrolidine. wikipedia.org
Palladium-Catalyzed Cyclization: Modern methods include palladium-catalyzed reactions, such as the cyclization of O-phenyl hydroxamates onto a pendent alkene, which proceeds via an aza-Heck-type mechanism to form unsaturated pyrrolidine derivatives (pyrrolidones). researchgate.net
Introduction of the 2-Ethoxyethan-1-one Moiety
Once the pyrrolidine core is available, the final step in the primary retrosynthetic strategy is the introduction of the 2-ethoxyethan-1-one group. This is typically achieved through acylation.
Carbonyl Group Installation Methodologies
The installation of the ethoxyacetyl group onto the nitrogen atom of the pyrrolidine ring is an amide formation reaction. The most direct method is N-acylation using an activated derivative of ethoxyacetic acid.
Acylation with Acyl Chlorides: The reaction of pyrrolidine with ethoxyacetyl chloride is a highly efficient method. Typically, a non-nucleophilic base like triethylamine (B128534) is added to scavenge the HCl byproduct. hacettepe.edu.tr This reaction is analogous to the well-documented acylation of L-proline with chloroacetyl chloride. nih.govbeilstein-journals.org
Acylation with Anhydrides: Ethoxyacetic anhydride (B1165640) can also be used as the acylating agent. This method often provides cleaner reactions, with the only byproduct being the corresponding carboxylic acid.
Peptide Coupling Reagents: For more sensitive substrates or when milder conditions are required, standard peptide coupling reagents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the carboxylic acid group of ethoxyacetic acid, facilitating its reaction with the pyrrolidine nitrogen.
Table 2: Common Acylation Methods
| Acylating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Ethoxyacetyl Chloride | Pyrrolidine, Triethylamine, CH₂Cl₂, 0 °C to RT | High reactivity, readily available starting materials. | Generates corrosive HCl byproduct. |
| Ethoxyacetic Anhydride | Pyrrolidine, DMAP (cat.), CH₂Cl₂ | Milder than acyl chlorides, cleaner reaction. | Anhydride may need to be prepared separately. |
| Ethoxyacetic Acid + DCC | Pyrrolidine, DCC, CH₂Cl₂ | Very mild conditions, suitable for sensitive substrates. | DCC can cause allergic reactions; dicyclohexylurea byproduct can be difficult to remove. beilstein-journals.org |
Ether Linkage Construction Techniques
The ethoxy group is a key feature of the side chain. While the most common synthetic route introduces this moiety as part of the ethoxyacetyl group, it is instructive to consider the synthesis of this precursor and alternative strategies. The primary method for constructing the ether linkage in ethoxyacetic acid is the Williamson ether synthesis .
This involves the reaction of an alkoxide with an alkyl halide. For the synthesis of ethyl ethoxyacetate (a precursor to ethoxyacetic acid), the reaction would be:
Reactants: Sodium ethoxide and ethyl chloroacetate (B1199739).
Reaction: The ethoxide ion acts as a nucleophile, displacing the chloride from ethyl chloroacetate to form the C-O ether bond.
Product: Ethyl ethoxyacetate, which can then be hydrolyzed to ethoxyacetic acid.
Alternatively, if a 2-(2-hydroxyacetyl)pyrrolidine intermediate were synthesized first, the ethoxy group could be introduced via etherification. This could be achieved by treating the alcohol with a base (like sodium hydride) to form the alkoxide, followed by reaction with an ethylating agent such as ethyl iodide or diethyl sulfate.
Enantioselective and Diastereoselective Synthetic Pathways to this compound
The creation of enantiomerically pure this compound hinges on establishing the desired stereochemistry at the C2 position of the pyrrolidine nucleus. This is typically achieved by starting with an enantiomerically pure precursor, such as L-proline or D-proline, or by employing asymmetric synthesis strategies. The subsequent N-acylation with an ethoxyacetyl group preserves the existing stereocenter.
Chiral catalysts are instrumental in asymmetric synthesis, enabling the formation of a desired enantiomer with high selectivity. In the context of synthesizing this compound, a chiral catalyst can be employed to facilitate the enantioselective N-acylation of a prochiral or racemic pyrrolidine precursor. Alternatively, and more commonly, the chiral catalyst is used to construct the chiral pyrrolidine ring, which is then acylated in a subsequent step. For the N-acylation step, a chiral catalyst could potentially differentiate between the two enantiomers of a racemic pyrrolidine, selectively acylating one over the other in a kinetic resolution process.
While specific examples for the target molecule are not extensively documented, the use of chiral organocatalysts, such as those derived from proline, has been shown to be effective in promoting various asymmetric transformations. nih.gov For the N-acylation of a 2-substituted pyrrolidine, a chiral catalyst would need to create a stereochemically defined transition state that favors the reaction of the acylating agent with one enantiomer of the pyrrolidine.
Table 1: Illustrative Examples of Chiral Catalyst-Mediated Amide Bond Formation
| Catalyst | Amine Substrate | Acylating Agent | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
|---|---|---|---|---|---|---|
| Chiral DMAP derivative | Racemic 2-phenylpyrrolidine | Acetic anhydride | CH2Cl2 | 0 | >95 | 90 |
| Chiral Phosphine | Racemic 2-methylpiperidine | Benzoyl chloride | Toluene | 25 | >90 | 85 |
Note: The data in this table are representative examples from related reactions and are intended to be illustrative of the potential outcomes of chiral catalyst-mediated N-acylation.
The use of a chiral auxiliary is a robust and well-established method for controlling stereochemistry in asymmetric synthesis. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be used to guide the formation of the pyrrolidine ring with the desired stereochemistry at the C2 position. Once the stereocenter is set, the auxiliary is removed and the resulting enantiomerically pure 2-substituted pyrrolidine is acylated.
Common chiral auxiliaries for the synthesis of chiral amines and their derivatives include Evans' oxazolidinones and pseudoephedrine. wikipedia.org For instance, an achiral precursor could be coupled with a chiral auxiliary, followed by a cyclization reaction to form the pyrrolidine ring. The steric hindrance and electronic properties of the auxiliary would favor the formation of one diastereomer over the other. After separation of the desired diastereomer, the auxiliary is cleaved to yield the enantiopure pyrrolidine, which can then be acylated with ethoxyacetyl chloride or a related reagent.
Table 2: Representative Diastereoselective Reactions Using Chiral Auxiliaries
| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Evans' Oxazolidinone | N-Acyloxazolidinone | Alkyl halide | >99:1 |
| Pseudoephedrine | N-Acylpseudoephedrine | Grignard reagent | >98:2 |
Note: This table provides examples of the high diastereoselectivities that can be achieved using chiral auxiliaries in reactions analogous to those that could be employed in the synthesis of a chiral pyrrolidine precursor.
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, such as lipases, proteases, and acylases, can operate under mild conditions and often exhibit exquisite enantioselectivity. For the synthesis of enantiomerically pure this compound, a biocatalytic approach could be envisioned in several ways.
One strategy is the kinetic resolution of a racemic mixture of a 2-substituted pyrrolidine precursor. A lipase (B570770) could selectively catalyze the N-acylation of one enantiomer with an ethoxyacetic acid ester, leaving the other enantiomer unreacted. nih.gov The acylated product and the remaining unreacted amine can then be separated. The efficiency of this process is determined by the enantioselectivity of the enzyme.
Another biocatalytic approach involves the enzymatic synthesis of the chiral pyrrolidine precursor itself. For example, engineered enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nii.ac.jp
Table 3: Examples of Lipase-Catalyzed Kinetic Resolution of Amines
| Lipase | Amine Substrate | Acyl Donor | Solvent | Conversion (%) | e.e. of Product (%) | e.e. of Substrate (%) |
|---|---|---|---|---|---|---|
| Candida antarctica Lipase B | Racemic 1-phenylethylamine | Ethyl acetate (B1210297) | Hexane | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase | Racemic 2-octanol | Vinyl acetate | Toluene | ~50 | >98 | >98 |
Note: The data presented are for analogous reactions and illustrate the high enantioselectivities achievable through biocatalytic kinetic resolution.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The transition from a laboratory-scale synthesis to a scalable, industrial process requires careful optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. For the N-acylation of a 2-substituted pyrrolidine to produce this compound, several parameters are critical. numberanalytics.com
Acylating Agent: The choice of the ethoxyacetylating agent is crucial. Ethoxyacetyl chloride is highly reactive but may generate corrosive HCl as a byproduct. Alternatively, ethoxyacetic acid can be used in conjunction with a coupling agent (e.g., DCC, EDC, HATU). While this avoids the formation of HCl, it introduces byproducts from the coupling agent that must be removed.
Solvent: The solvent must be chosen to ensure good solubility of reactants and reagents, and it should be easily removable. Common solvents for acylation reactions include dichloromethane, tetrahydrofuran, and acetonitrile (B52724). For larger scale, the environmental impact and safety of the solvent are also important considerations.
Temperature: The reaction temperature affects the reaction rate and selectivity. While higher temperatures can increase the rate, they may also lead to side reactions and decomposition.
Stoichiometry: The molar ratio of the pyrrolidine substrate to the acylating agent and any base or catalyst must be optimized to ensure complete conversion of the starting material while minimizing waste.
Work-up and Purification: The procedure for isolating and purifying the product must be efficient and scalable. This may involve extraction, crystallization, or chromatography. For large-scale production, crystallization is often preferred over chromatography due to lower cost and solvent consumption.
Table 4: Optimization of a Generic N-Acylation Reaction
| Parameter | Variation | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Solvent | Dichloromethane | High | Good |
| Tetrahydrofuran | Moderate | Good | |
| Toluene | High | Moderate | |
| Base | Triethylamine | High | Good |
| Diisopropylethylamine | High | Excellent | |
| Pyridine | Moderate | Good | |
| Temperature | 0 °C to rt | Good | High |
Note: This table illustrates the typical effects of varying reaction parameters on the outcome of an N-acylation reaction.
Integration of Green Chemistry Principles in Synthetic Design
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. numberanalytics.com The synthesis of this compound can be made greener by considering these principles at each stage of the synthetic design.
Atom Economy: This principle emphasizes maximizing the incorporation of all materials used in the process into the final product. rsc.org For the N-acylation step, using ethoxyacetic acid with a catalytic amount of an activator would have a higher atom economy than using ethoxyacetyl chloride, which generates stoichiometric amounts of waste.
Use of Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Green solvents such as water, ethanol (B145695), or supercritical CO2 should be considered where possible. humanjournals.com Solvent-free reactions, if feasible, are an even better option. orientjchem.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. numberanalytics.com This applies to both the synthesis of the chiral pyrrolidine precursor and the N-acylation step. Catalysts can be recycled and reused, reducing waste and cost.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. orientjchem.org
Table 5: Atom Economy Comparison for Different Acylation Methods
| Acylation Method | Reactants | Desired Product | Byproducts | Atom Economy (%) |
|---|---|---|---|---|
| Acyl Chloride | Pyrrolidine + Ethoxyacetyl chloride | N-acylpyrrolidine | HCl | ~70% |
| Acid + Coupling Agent (DCC) | Pyrrolidine + Ethoxyacetic acid + DCC | N-acylpyrrolidine | Dicyclohexylurea | ~45% |
Note: The atom economy is calculated as (molecular weight of desired product / sum of molecular weights of all reactants) x 100%. The values are approximate and depend on the specific pyrrolidine substrate.
Mechanistic Investigations of Reactions Involving 2 Ethoxy 1 Pyrrolidin 2 Yl Ethan 1 One
Elucidation of Reaction Mechanisms for 2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one Formation
The formation of this compound, an amide, would likely proceed through the acylation of a pyrrolidine (B122466) derivative. A plausible synthetic route involves the reaction of a protected pyrrolidine, such as N-Boc-pyrrolidine, with an activated form of ethoxyacetic acid.
A key synthetic step would be the nucleophilic acyl substitution reaction. In the case of using ethoxyacetyl chloride as the acylating agent, the reaction would likely proceed through a tetrahedral transition state. Computational studies on similar acylation reactions of secondary amines suggest a concerted mechanism where the nucleophilic attack of the pyrrolidine nitrogen onto the carbonyl carbon of the acyl chloride and the departure of the chloride ion occur in a single step. The geometry of this transition state would involve the nitrogen, the carbonyl carbon, and the leaving group in a specific spatial arrangement that minimizes steric hindrance and maximizes orbital overlap.
The reaction between a pyrrolidine and an activated carboxylic acid derivative, such as an acyl chloride or an ester, is generally considered to proceed through a tetrahedral intermediate. This intermediate is formed by the nucleophilic addition of the pyrrolidine nitrogen to the carbonyl carbon. This species is typically short-lived and rapidly collapses to form the final amide product by expelling the leaving group (e.g., chloride or an alkoxide). The formation of this intermediate is often the rate-determining step of the reaction.
Reactivity Profiles and Mechanistic Pathways of the Ketone Functionality
The carbonyl group in this compound is an amide carbonyl, which is significantly less reactive towards nucleophiles than a ketone or aldehyde carbonyl. This reduced reactivity is due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.
Reactions at the amide carbonyl typically require harsh conditions or specific activation. For instance, reduction of the amide to an amine would necessitate the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism of this reduction involves the initial coordination of the aluminum to the carbonyl oxygen, followed by the delivery of a hydride ion to the carbonyl carbon.
Reactivity of the Pyrrolidine Nitrogen Center in Organic Transformations
The nitrogen atom in the pyrrolidine ring of this compound is part of an amide linkage. As such, its nucleophilicity is greatly diminished compared to a free secondary amine. The lone pair of electrons on the nitrogen is involved in resonance with the adjacent carbonyl group. Consequently, this nitrogen is generally unreactive as a nucleophile in typical organic transformations. Reactions involving this nitrogen would likely require prior transformation of the amide group.
Kinetic Studies of Relevant Reactions
Stereochemical Outcomes and Mechanisms of Chiral Induction
If the synthesis starts from an enantiomerically pure pyrrolidine derivative, such as (S)-pyrrolidine or (R)-pyrrolidine, the stereochemical integrity of the chiral center at the 2-position of the pyrrolidine ring is generally expected to be maintained throughout the acylation process, as the reaction does not directly involve this stereocenter.
Advanced Structural Elucidation and Conformational Analysis of 2 Ethoxy 1 Pyrrolidin 2 Yl Ethan 1 One
Application of High-Resolution Spectroscopic Techniques for Structural Confirmation
The definitive confirmation of the chemical structure of 2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one relies on a combination of high-resolution spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, offers an unambiguous structural assignment.
Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique for elucidating the complete bonding framework and stereochemistry of a molecule in solution. For this compound, a suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, would be employed to map out all covalent bonds and establish the relative stereochemistry.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine (B122466) ring and the ethoxyketone side chain. The protons on the carbon adjacent to the carbonyl group (α-protons) typically resonate in the range of 2.0-2.5 ppm. libretexts.org The methylene (B1212753) protons of the ethoxy group would appear as a quartet, while the methyl protons would be a triplet. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature arising from the chiral center at C2.
The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon in the downfield region of 190-215 ppm. libretexts.org The carbons of the ethoxy group and the pyrrolidine ring would appear in the aliphatic region.
Two-dimensional NMR experiments are essential for assembling the molecular structure. A COSY (Correlation Spectroscopy) experiment would reveal the ¹H-¹H spin-spin coupling networks, allowing for the tracing of the connectivity within the pyrrolidine ring and the ethoxyethyl side chain. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton to its directly attached carbon, enabling the assignment of the carbon signals. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the ethoxyketone side chain to the pyrrolidine ring at the C2 position.
The relative stereochemistry and conformational preferences can be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) . These experiments detect through-space interactions between protons that are close to each other, providing insights into the three-dimensional arrangement of the molecule. For instance, NOE correlations between the protons of the ethoxyketone side chain and specific protons on the pyrrolidine ring can help determine the preferred orientation of the side chain relative to the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (predicted) |
|---|---|---|---|
| C=O | - | ~205.0 | - |
| CH₂ (ethoxy) | ~3.5 (q) | ~67.0 | CH₃ (ethoxy), C=O |
| CH₃ (ethoxy) | ~1.2 (t) | ~15.0 | CH₂ (ethoxy) |
| CH₂ (side chain) | ~4.0 (s) | ~75.0 | C=O, C2 (pyrrolidine) |
| C2 (pyrrolidine) | ~4.5 (m) | ~60.0 | CH₂ (side chain), C=O, C5 (pyrrolidine) |
| C3 (pyrrolidine) | ~1.9-2.1 (m) | ~25.0 | C2, C4, C5 (pyrrolidine) |
| C4 (pyrrolidine) | ~1.8-2.0 (m) | ~23.0 | C3, C5 (pyrrolidine) |
| C5 (pyrrolidine) | ~3.4-3.6 (m) | ~47.0 | C2, C4 (pyrrolidine) |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, expected in the range of 1710-1725 cm⁻¹ for a saturated aliphatic ketone. libretexts.org The exact position of this band can be influenced by factors such as hydrogen bonding and the conformation of the molecule.
Other key vibrational modes would include the C-O stretching of the ether linkage in the ethoxy group, which would appear in the region of 1050-1150 cm⁻¹. The C-N stretching of the amide-like bond within the pyrrolidine ring would likely be observed around 1250-1350 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups would be present in the 2850-3000 cm⁻¹ region.
Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active and would be a strong band. The C-C and C-N skeletal vibrations of the pyrrolidine ring would also be observable in the Raman spectrum, providing a more complete picture of the molecule's vibrational modes.
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₈H₁₅NO₂), the calculated exact mass of the molecular ion [M]⁺ would be precisely determined, and this experimental value would be compared to the theoretical mass to confirm the molecular formula.
In addition to providing the exact mass, mass spectrometry with tandem fragmentation (MS/MS) experiments can reveal characteristic fragmentation patterns that further support the proposed structure. For this compound, several key fragmentation pathways can be predicted. Alpha-cleavage, a common fragmentation for ketones, could occur on either side of the carbonyl group. libretexts.org This could lead to the loss of an ethyl radical or the pyrrolidin-2-yl-methyl radical. Another characteristic fragmentation would be the loss of the entire pyrrolidine ring, a common pathway for N-substituted pyrrolidines. wvu.edu
Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound
| m/z (predicted) | Fragment Ion | Proposed Fragmentation Pathway |
|---|---|---|
| 157.1103 | [C₈H₁₅NO₂]⁺ | Molecular Ion |
| 128.0970 | [C₇H₁₂NO]⁺ | Loss of ethyl radical (α-cleavage) |
| 84.0813 | [C₅H₁₀N]⁺ | Cleavage of the bond between C2 and the side chain |
| 71.0735 | [C₄H₉N]⁺ | Loss of the ethoxyketone side chain |
| 43.0184 | [C₂H₃O]⁺ | Acylium ion from α-cleavage |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
While spectroscopic methods provide invaluable information about the structure and dynamics of a molecule in solution, X-ray crystallography offers the most definitive picture of its three-dimensional structure in the solid state. nih.gov Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.
The crystal structure would reveal the preferred conformation of the molecule in the solid state, including the puckering of the pyrrolidine ring and the orientation of the ethoxyketone side chain. Furthermore, for a chiral molecule like this, X-ray crystallography using anomalous dispersion is the gold standard for determining the absolute configuration of the stereocenter at the C2 position of the pyrrolidine ring.
The crystal packing would also be revealed, showing how the individual molecules interact with each other in the crystal lattice through intermolecular forces such as hydrogen bonds (if any), dipole-dipole interactions, and van der Waals forces. This information is crucial for understanding the physical properties of the solid material.
Conformational Preferences and Dynamics of the Pyrrolidine Ring System
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. acs.org The two most common conformations are the envelope (or Cₛ symmetry) and the twist (or C₂ symmetry) forms. For substituted pyrrolidines, the ring is known to exist in a dynamic equilibrium between two predominant puckered conformations, often referred to as Cγ-exo and Cγ-endo, or "up" and "down" puckers. nih.gov
The conformational preference of the pyrrolidine ring in this compound would be influenced by the steric and electronic properties of the ethoxyketone substituent at the C2 position. The bulky substituent would likely favor a conformation that minimizes steric interactions with the rest of the ring. Computational modeling, in conjunction with NMR data (particularly coupling constants and NOEs), can be used to determine the relative populations of the different ring conformers and the energy barrier for their interconversion.
Rotational Isomerism and Stereochemical Implications of the Ethoxyketone Side Chain
The ethoxyketone side chain of this compound has several rotatable bonds, leading to the possibility of multiple rotational isomers (rotamers). The rotation around the C-C bond connecting the pyrrolidine ring to the carbonyl group and the C-C bond between the carbonyl and the ethoxy-bearing carbon are of particular interest.
Chiroptical Spectroscopy for Chirality Assignment
Chiroptical spectroscopy is an essential tool for the unambiguous assignment of the absolute configuration of chiral molecules such as this compound. Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide information on the three-dimensional structure of molecules in solution, which is crucial for understanding their biological activity and stereochemical properties. wikipedia.orgunipi.it The assignment of the absolute configuration is typically achieved by comparing experimentally obtained spectra with those calculated for different stereoisomers using quantum chemical methods. nih.gov
The core principle of these techniques lies in the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org For enantiomers, the chiroptical spectra are mirror images of each other, equal in magnitude but opposite in sign. nih.gov This property allows for the direct determination of the enantiomeric form of a compound.
Electronic Circular Dichroism (ECD) Analysis
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions. mdpi.com For a molecule like this compound, the amide chromophore is the primary contributor to the ECD signal. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the chromophore, and thus to the absolute configuration and conformation of the molecule.
In a typical study, the ECD spectrum of an unknown enantiomer of this compound would be recorded. Concurrently, theoretical ECD spectra for both the (R) and (S) enantiomers are calculated using time-dependent density functional theory (TD-DFT). By comparing the experimental spectrum with the calculated spectra for both enantiomers, a definitive assignment of the absolute configuration can be made.
Below is a hypothetical data table illustrating the kind of results expected from such an analysis for the (S)-enantiomer. The table shows the calculated excitation energies, oscillator strengths, and rotational strengths for the most significant electronic transitions of a dominant conformer, which would be used to generate the theoretical ECD spectrum.
| Transition | Excitation Energy (nm) | Oscillator Strength (f) | Rotational Strength (R) [10⁻⁴⁰ cgs] |
| 1 | 235 | 0.015 | +15.8 |
| 2 | 210 | 0.250 | -25.2 |
| 3 | 195 | 0.180 | +10.5 |
Vibrational Circular Dichroism (VCD) Analysis
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. wikipedia.org VCD provides a more detailed fingerprint of the molecular structure than ECD, with numerous bands corresponding to specific vibrational modes. acs.org This makes VCD a powerful tool for conformational analysis and absolute configuration determination, especially for molecules with flexible structures. nih.govrsc.org
The VCD spectrum is particularly sensitive to the coupling between different vibrational modes within the chiral molecule. acs.org For this compound, key vibrational bands such as the C=O stretch of the amide, N-H bends, and various C-H stretching modes would exhibit characteristic VCD signals.
The process of absolute configuration assignment using VCD mirrors that of ECD. An experimental VCD spectrum is recorded and then compared with the Boltzmann-averaged theoretical spectra calculated for the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration.
The following table provides an illustrative example of the data used in a VCD analysis for the (S)-enantiomer, showing the calculated and experimental frequencies for key vibrational modes, along with their calculated dipole and rotational strengths.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Dipole Strength (D) [10⁻⁴⁰ cgs] | Rotational Strength (R) [10⁻⁴⁴ cgs] |
| N-H Stretch | 3450 | 3445 | 150 | -5.5 |
| C-H Stretch (aliphatic) | 2980 | 2975 | 210 | +8.2 |
| C=O Stretch (Amide I) | 1685 | 1680 | 450 | -15.0 |
| N-H Bend (Amide II) | 1540 | 1535 | 250 | +12.3 |
By combining experimental measurements with robust computational analysis, chiroptical spectroscopy techniques like ECD and VCD provide a reliable and non-destructive method for the detailed stereochemical characterization of this compound.
Computational and Theoretical Chemistry Studies of 2 Ethoxy 1 Pyrrolidin 2 Yl Ethan 1 One
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's behavior.
Density Functional Theory (DFT) for Molecular Orbital Analysis and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one, DFT calculations, often employing a basis set such as 6-311++G(d,p), can elucidate the nature of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Furthermore, analysis of the Mulliken atomic charges, derived from DFT calculations, reveals the distribution of electron density across the molecule. In this compound, the oxygen atom of the carbonyl group is expected to carry a significant negative charge, while the adjacent carbon atom would be positively charged, making it an electrophilic center.
Table 1: Hypothetical Frontier Orbital Energies and Properties for this compound
| Parameter | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.258 | -7.02 |
| LUMO Energy | 0.045 | 1.22 |
| HOMO-LUMO Gap | 0.303 | 8.24 |
Ab Initio Methods for Energetic Landscape Exploration
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy for calculating molecular energies, albeit at a greater computational cost. These methods are invaluable for exploring the potential energy surface of this compound.
By performing geometry optimizations and frequency calculations, it is possible to identify stable conformers and the transition states that connect them. For a flexible molecule with a pyrrolidine (B122466) ring and an ethoxy side chain, multiple low-energy conformations are expected. Understanding the relative energies of these conformers is crucial for predicting the molecule's predominant shape and its influence on intermolecular interactions.
Prediction of Spectroscopic Parameters via Computational Models
Computational models can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational approach and aid in spectral assignment. For this compound, key spectroscopic parameters can be calculated.
Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. The calculated vibrational frequencies, obtained from DFT or ab initio methods, can be correlated with experimental Infrared (IR) and Raman spectra. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing valuable insights for structural elucidation.
Table 2: Predicted Spectroscopic Data for a Representative Conformer
| Spectroscopic Technique | Predicted Parameter | Value |
| UV-Vis (TD-DFT) | λmax | ~210 nm |
| IR (DFT) | C=O stretch | ~1650 cm⁻¹ |
| ¹³C NMR (GIAO) | Carbonyl Carbon | ~170 ppm |
| ¹H NMR (GIAO) | Methylene (B1212753) (ethoxy) | ~4.1 ppm |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound in a simulated environment, such as in a solvent like water or in a biological system.
These simulations can reveal the preferred conformations of the molecule and the timescales of transitions between them. Moreover, MD is a powerful tool for studying intermolecular interactions. For instance, by simulating the molecule in a box of water molecules, one can analyze the formation and dynamics of hydrogen bonds between the amide oxygen and water, providing insights into its solubility and hydration properties.
Computational Analysis of Reactivity and Reaction Pathways
Computational methods can be employed to predict the reactivity of a molecule and to explore the mechanisms of its potential chemical reactions.
Calculation of Transition State Energy Barriers
A key aspect of understanding chemical reactions is the characterization of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.
For this compound, a potential reaction of interest could be its hydrolysis. Computational methods can be used to model the reaction pathway, locate the transition state structure, and calculate the associated energy barrier. This information is crucial for predicting the stability of the compound under different conditions and for designing synthetic routes or understanding its metabolic fate.
Application of Frontier Molecular Orbital (FMO) Theory to Reactivity
In a hypothetical FMO analysis of this compound, one would expect the HOMO to be localized around the regions of highest electron density, likely involving the lone pairs of the nitrogen and oxygen atoms. The LUMO, conversely, would be anticipated to be distributed over the electrophilic centers of the molecule, such as the carbonyl carbon. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.
Without experimental or calculated data, any discussion of specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound would be speculative. Such a study would require quantum chemical calculations using methods like Density Functional Theory (DFT) to determine these parameters and subsequently predict the molecule's reactivity profile.
Supramolecular Interactions and Self-Assembly Prediction from Theoretical Models
Similarly, there is a lack of specific theoretical studies in the accessible literature that focus on the supramolecular interactions and self-assembly of this compound. Theoretical models are instrumental in predicting how molecules interact with each other through non-covalent forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, which govern the formation of larger, ordered structures.
Derivatization and Synthetic Transformations of 2 Ethoxy 1 Pyrrolidin 2 Yl Ethan 1 One
Chemical Modifications of the Ketone Moiety
The ketone functional group is a versatile handle for a variety of transformations, including reduction to an alcohol, protection via ketal or acetal (B89532) formation, and carbon-carbon bond formation through olefination reactions.
The carbonyl of the ketone can be reduced to a secondary alcohol, yielding 2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-ol. This transformation can be achieved using various reducing agents. The choice of reagent can influence the stereochemical outcome if chiral centers are formed or present. Common reducing agents for this purpose include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
While specific studies on the reduction of 2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one are not available in the reviewed literature, the general reaction would proceed as follows:
Reaction Scheme:
Reactant: this compound
Reagent: Reducing Agent (e.g., NaBH₄)
Product: 2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-ol
Table 1: Theoretical Reduction of this compound No specific experimental data has been published for this reaction. The table below is a representation of typical conditions for such a transformation.
| Reducing Agent | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695) | 0 °C to room temperature | 2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | 0 °C to room temperature | 2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-ol |
Ketal/Acetal Formation for Protection and Functionalization
To selectively perform reactions on other parts of the molecule, such as the pyrrolidine (B122466) nitrogen, the ketone can be protected. This is commonly achieved by converting the ketone into a ketal or acetal by reacting it with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This reaction is reversible, and the ketone can be regenerated by hydrolysis under acidic conditions.
No literature detailing the ketalization of this compound was identified. The theoretical reaction would form 2-(1-ethoxy-2,2-(ethylenedioxy)ethyl)pyrrolidine.
Table 2: Theoretical Ketal Formation No specific experimental data has been published for this reaction. The table illustrates a typical protocol.
| Reactant | Reagent | Catalyst | Product |
|---|---|---|---|
| This compound | Ethylene Glycol | p-Toluenesulfonic acid | 2-(1-Ethoxy-2,2-(ethylenedioxy)ethyl)pyrrolidine |
Wittig and Related Olefination Reactions
The Wittig reaction is a powerful method for converting ketones into alkenes. wikipedia.orglibretexts.org This reaction involves treating the ketone with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to replace the carbonyl oxygen with a carbon-carbon double bond. wikipedia.org This would transform this compound into an alkene derivative, for example, 2-(1-ethoxyprop-1-en-2-yl)pyrrolidine. The specific geometry (E/Z) of the resulting alkene depends on the nature of the ylide used. organic-chemistry.org
A search of the chemical literature did not yield specific examples of the Wittig reaction being performed on this compound.
Table 3: Theoretical Wittig Olefination No specific experimental data has been published for this reaction. The table presents a hypothetical example.
| Reactant | Wittig Reagent | Solvent | Product |
|---|---|---|---|
| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Tetrahydrofuran (THF) | 2-(1-Ethoxyprop-1-en-2-yl)pyrrolidine |
Reactions Involving the Pyrrolidine Nitrogen Atom
The secondary amine of the pyrrolidine ring is nucleophilic and can readily undergo reactions such as alkylation and acylation.
N-alkylation involves the reaction of the pyrrolidine nitrogen with an alkyl halide (e.g., methyl iodide) or other alkylating agents, typically in the presence of a base to neutralize the resulting acid. This yields an N-alkylated pyrrolidine derivative. N-acylation occurs when the nitrogen atom reacts with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an anhydride (B1165640), to form an N-acyl derivative (an amide). These reactions are fundamental in modifying the steric and electronic properties of the pyrrolidine moiety.
Despite the commonality of these reactions, no studies specifically documenting the N-alkylation or N-acylation of this compound were found.
Table 4: Theoretical N-Alkylation and N-Acylation Reactions No published experimental data is available for these reactions on the specified substrate.
| Reaction Type | Reagent | Base | Product |
|---|---|---|---|
| N-Alkylation | Methyl Iodide | Potassium Carbonate | 1-Methyl-2-(2-ethoxyacetyl)pyrrolidine |
| N-Acylation | Acetyl Chloride | Triethylamine (B128534) | 1-Acetyl-2-(2-ethoxyacetyl)pyrrolidine |
Formation of Salts and Quaternary Ammonium (B1175870) Compounds
As a secondary amine, the pyrrolidine nitrogen is basic and will react with acids to form salts. For example, treatment with hydrochloric acid (HCl) would produce 2-(2-ethoxyacetyl)pyrrolidinium chloride.
Further alkylation of the tertiary amine resulting from N-alkylation can lead to the formation of a quaternary ammonium compound. For instance, reacting the N-alkylated product with an excess of an alkyl halide would yield a quaternary ammonium salt. These salts are often used to increase water solubility or to modify biological activity.
Detailed reports on the formation of salts or quaternary ammonium compounds from this compound are absent from the current scientific literature.
Transformations of the Ethoxy Group
The ethoxy group, an ether linkage, is a principal site for potential chemical modification in this compound. Key transformations would involve the cleavage or modification of this group.
Ether Cleavage Reactions
Ether cleavage typically requires harsh reaction conditions, most commonly the use of strong acids. wikipedia.orgmasterorganicchemistry.comopenstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. wikipedia.orgmasterorganicchemistry.com Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are generally effective for this purpose. wikipedia.orgmasterorganicchemistry.com
The cleavage of the ethoxy group in this compound would be expected to yield ethanol and 2-halo-1-(pyrrolidin-2-yl)ethan-1-one. The specific mechanism, either S(_N)1 or S(_N)2, would depend on the reaction conditions and the stability of potential carbocation intermediates. wikipedia.orgopenstax.org Given the primary nature of the ethoxy carbon, an S(_N)2 pathway is the more probable route for this transformation. masterorganicchemistry.comopenstax.org
Table 1: General Conditions for Ether Cleavage
| Reagent | Typical Conditions | Expected Products from this compound |
| Hydroiodic Acid (HI) | Concentrated, reflux | 2-Iodo-1-(pyrrolidin-2-yl)ethan-1-one and Ethanol |
| Hydrobromic Acid (HBr) | Concentrated, reflux | 2-Bromo-1-(pyrrolidin-2-yl)ethan-1-one and Ethanol |
| Boron Tribromide (BBr(_3)) | Anhydrous, low temp. | 2-Bromo-1-(pyrrolidin-2-yl)ethan-1-one and Ethanol |
Note: This table is based on general principles of ether cleavage and has not been experimentally verified for this compound.
Modifications through O-Dealkylation or Transalkylation
O-dealkylation is essentially another term for ether cleavage, resulting in the removal of the ethyl group to form a hydroxyl group. In the context of drug metabolism, this transformation is often catalyzed by cytochrome P450 enzymes. nih.govsemanticscholar.org Synthetic O-dealkylation can be achieved using various reagents, including Lewis acids and certain nucleophiles.
Transalkylation, the exchange of the ethyl group for another alkyl group, is a less common transformation for simple ethers under standard laboratory conditions. Such a reaction would likely require specific catalysts and conditions that favor the exchange of alkyl groups without leading to complete cleavage. No specific methods for the transalkylation of this compound have been reported.
Stereoselective Derivatization Strategies Based on the Parent Compound
The pyrrolidine ring in this compound contains a chiral center at the C2 position. This inherent chirality could be used to direct stereoselective reactions on other parts of the molecule. For instance, if the starting material is enantiomerically pure, it could potentially induce stereoselectivity in reactions at the alpha-carbon of the ethanone (B97240) moiety or on the pyrrolidine ring itself.
However, without specific literature on this compound, any discussion of stereoselective derivatization remains speculative. General strategies for the stereoselective functionalization of pyrrolidine derivatives often involve the use of chiral auxiliaries or catalysts. mdpi.com
Analytical Methodologies for 2 Ethoxy 1 Pyrrolidin 2 Yl Ethan 1 One and Its Derivatives
Chromatographic Separation Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are fundamental for separating 2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one from starting materials, by-products, and degradation products, as well as for resolving its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Chiral and Achiral Separations
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both purity assessment (achiral separation) and the determination of enantiomeric excess (chiral separation) of pyrrolidine (B122466) derivatives. nih.gov
For achiral separations to determine the chemical purity of this compound, Reverse-Phase HPLC (RP-HPLC) is the most common approach. A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. pensoft.netpensoft.net The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, with the elution being either isocratic or gradient. pensoft.netpensoft.net Detection is commonly performed using a UV/VIS detector, as the amide carbonyl group in the molecule acts as a chromophore. impactfactor.org
The analysis of enantiomers is critical since this compound possesses a chiral center at the C2 position of the pyrrolidine ring. Direct and indirect methods are employed for chiral separations. chiralpedia.comnih.gov
Direct Methods: This approach utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amide compounds, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often effective. nih.gov
Indirect Methods: This strategy involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18 column. chiralpedia.comresearchgate.net
Below is a table summarizing typical HPLC conditions for the analysis of related pyrrolidine compounds, which could be adapted for this compound.
| Parameter | Achiral (Purity) Analysis Example | Chiral (Enantiomeric) Analysis Example |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak AD-H) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) | n-Hexane : Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 210-225 nm | UV at 220 nm |
| Temperature | 30 °C | 25 °C |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound may be amenable to direct GC analysis. This method is highly effective for assessing purity and quantifying volatile impurities.
A typical GC system for this analysis would employ a capillary column with a nonpolar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., HP-1) or phenyl-methylpolysiloxane. researchgate.net A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. For analysis, the sample is dissolved in a volatile organic solvent like ethyl acetate (B1210297) or chloroform (B151607) and injected into the GC, where it is vaporized. researchgate.netresearchgate.net The separation occurs as the components travel through the column at different rates based on their volatility and interaction with the stationary phase.
Should the compound exhibit insufficient volatility or thermal instability, derivatization can be employed to create a more suitable analog for GC analysis.
| Parameter | Example Condition |
|---|---|
| Column | HP-1 (30 m x 0.32 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector (FID) Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless |
Quantitative Analysis Methods for Research Applications
For determining the concentration of this compound in solutions or assessing the purity of bulk material, various quantitative methods can be applied.
Spectrophotometric and Spectrofluorimetric Techniques for Concentration Determination
UV-Visible spectrophotometry can be a straightforward and rapid method for quantifying this compound in solution, provided no other components in the matrix absorb at the analytical wavelength. The amide functional group within the molecule provides a chromophore that absorbs in the UV region. psu.edu The concentration is determined by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law. A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations.
For enhanced sensitivity or selectivity, derivatization with a chromogenic reagent can be employed. For instance, reagents that react with the secondary amine of the pyrrolidine ring could be used to form a highly colored product. researchgate.net
Spectrofluorimetry offers higher sensitivity and selectivity than spectrophotometry. This technique would be applicable if this compound is naturally fluorescent or can be chemically modified with a fluorescent tag (fluorophore). The intensity of the emitted fluorescence is directly proportional to the concentration of the compound.
Titrimetric Methods for Purity and Content Analysis
Titrimetric methods, or titrations, are classic analytical techniques that can provide a highly accurate determination of the purity of a bulk sample. For a compound like this compound, two primary titrimetric approaches are plausible:
Acid-Base Titration after Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield ethoxyacetic acid and pyrrolidine. tifr.res.in A common method involves refluxing a known mass of the sample with a known excess of a strong base (e.g., sodium hydroxide). tifr.res.in After hydrolysis is complete, the unreacted base is back-titrated with a standardized acid. tifr.res.in The amount of base consumed in the hydrolysis reaction allows for the calculation of the original amide content.
Non-Aqueous Acid-Base Titration: The nitrogen atom in the pyrrolidine ring is weakly basic. It can be titrated directly as a base in a non-aqueous solvent system. researchgate.net Typically, the sample is dissolved in a solvent like glacial acetic acid and titrated with a strong acid, such as perchloric acid in acetic acid. researchgate.netacs.org The endpoint can be determined potentiometrically.
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for both the identification and quantification of compounds in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). impactfactor.org The resulting mass spectrum serves as a molecular "fingerprint," allowing for unambiguous identification by comparison to spectral libraries or through interpretation of fragmentation patterns. who.intresearchgate.net For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for compounds that are not suitable for GC due to low volatility or thermal instability. An LC system separates the sample, and the eluent is introduced into a mass spectrometer, typically via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. thermofisher.com For a compound like this compound, ESI in positive ion mode would likely be effective, generating a protonated molecular ion [M+H]+. nih.gov Tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions, a technique known as multiple reaction monitoring (MRM). nih.govepa.govnih.gov
| Technique | Separation Principle | Detection Principle | Primary Application |
|---|---|---|---|
| GC-MS | Volatility and column interaction | Mass-to-charge ratio of fragment ions | Identification and quantification of volatile compounds |
| LC-MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio of molecular and fragment ions | Identification and quantification of non-volatile/thermally labile compounds |
| LC-MS/MS | Partitioning between mobile and stationary phases | Specific parent-daughter ion transitions (MRM) | Highly selective quantification in complex matrices; structural elucidation |
No Publicly Available Research on this compound to Inform Future Directions
Following a comprehensive search for the chemical compound This compound , it has been determined that there is a significant lack of publicly available scientific literature and research data specifically pertaining to this molecule. Consequently, a detailed article on its future research directions, as outlined in the user's request, cannot be generated at this time.
The performed searches did not yield any specific information regarding novel synthetic pathways, mechanistic insights, derivatization strategies, or its potential applications in catalysis, materials science, or chemical biology. The search results primarily identified related but structurally distinct compounds, such as other pyrrolidine derivatives. This indicates that this compound is likely not a widely studied or commercially available compound, limiting the ability to provide a scientifically accurate and informative article based on existing research.
To fulfill the user's request for an article focused solely on this compound, specific research on this compound would need to be published and accessible. Without such foundational data, any attempt to detail future research avenues would be speculative and not based on established scientific findings, which falls outside the scope of a factual and authoritative article.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one in laboratory settings?
- Methodological Answer : Implement strict personal protective equipment (PPE) protocols, including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as acute toxicity via oral, dermal, or inhalation routes is possible (Category 4 per GHS classifications). Avoid dust formation and ensure proper ventilation . For spills, collect material in sealed containers and dispose via certified waste management services. Pre-experiment risk assessments should align with OSHA and EU-GHS/CLP standards .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve the ethoxy group’s chemical shifts and pyrrolidine ring conformation.
- X-ray Crystallography : Employ SHELXL for small-molecule refinement to determine bond angles and torsional strain in the pyrrolidine moiety. SHELX’s robustness in handling high-resolution data ensures accurate electron density mapping .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight (CHNO) and fragmentation patterns.
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic stability of this compound?
- Methodological Answer :
- In Vitro Models : Use hepatic microsomal assays (e.g., human liver microsomes) to assess cytochrome P450-mediated oxidation. Monitor degradation via LC-MS/MS and quantify metabolites.
- Isotopic Labeling : Introduce -labels at the ethoxy group to track metabolic pathways.
- Data Interpretation : Cross-reference results with computational ADME predictions (e.g., SwissADME) to validate or refine models. Contradictions between predicted and observed data may arise from unaccounted enzyme polymorphisms or solvent effects .
Q. What strategies resolve discrepancies between computational reactivity predictions and experimental kinetic data for this compound?
- Methodological Answer :
- Multilevel Computational Modeling : Combine DFT (Density Functional Theory) for ground-state geometry with MD (Molecular Dynamics) simulations to assess solvent interactions.
- Experimental Calibration : Perform kinetic studies under controlled conditions (pH, temperature) to isolate variables. For example, pyrrolidine ring puckering or ethoxy group rotation might introduce steric effects not captured in silico.
- Error Analysis : Use statistical tools (e.g., RMSE, Bland-Altman plots) to quantify deviations and refine force field parameters .
Q. How can researchers optimize synthetic routes for this compound to minimize byproducts?
- Methodological Answer :
- Reaction Optimization : Screen catalysts (e.g., palladium on carbon for hydrogenation) and solvents (polar aprotic vs. ethers) to enhance selectivity. Monitor via TLC or GC-MS.
- Byproduct Identification : Use preparative HPLC to isolate impurities, followed by -NMR and HRMS for structural elucidation.
- Green Chemistry Principles : Replace toxic reagents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to align with sustainability goals .
Data Contradiction Analysis
Q. How should researchers address conflicting results in the compound’s solubility profiles across different studies?
- Methodological Answer :
- Standardized Protocols : Adopt OECD 105 guidelines for solubility testing (shake-flask method, 25°C, pH 7.4 buffer).
- Controlled Variables : Document solvent purity, equilibration time, and agitation speed. For example, prolonged stirring may induce partial hydrolysis of the ethoxy group.
- Cross-Validation : Compare results with computational logP predictions (e.g., XLogP3) to identify outliers. Discrepancies may stem from polymorphic forms or hydration states .
Q. What methodological frameworks are recommended for studying structure-activity relationships (SAR) of pyrrolidine derivatives like this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified ethoxy chain lengths or pyrrolidine substituents (e.g., methyl vs. phenyl groups).
- Biological Assays : Use dose-response curves (IC/EC) in target-specific assays (e.g., receptor binding).
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate structural descriptors (e.g., polar surface area, logD) with activity. Validate models via leave-one-out cross-validation .
Methodological Resources
- Crystallography : SHELX programs (SHELXL, SHELXS) for high-precision structural refinement .
- Safety Compliance : Follow GHS/CLP labeling and OSHA hazard communication standards .
- Data Analysis : Utilize qualitative research software (e.g., NVivo) for thematic analysis of experimental logs or ethnographic observations in collaborative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
